molecular formula C9H11ClO3S B14579310 Propyl 3-chlorobenzene-1-sulfonate CAS No. 61264-66-2

Propyl 3-chlorobenzene-1-sulfonate

Cat. No.: B14579310
CAS No.: 61264-66-2
M. Wt: 234.70 g/mol
InChI Key: UYECITKZKCWICZ-UHFFFAOYSA-N
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Description

Propyl 3-chlorobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by a propyl group attached to a benzene ring, which is further substituted with a chlorine atom and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-chlorobenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where propyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting propylbenzene is then subjected to sulfonation using sulfur trioxide (SO3) in sulfuric acid (H2SO4) to introduce the sulfonate group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of excess reagents to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propyl 3-chlorobenzene-1-sulfonate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 3-chlorobenzene-1-sulfonate is unique due to the specific positioning of the propyl and chlorine groups, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and applications compared to its analogs .

Properties

CAS No.

61264-66-2

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

propyl 3-chlorobenzenesulfonate

InChI

InChI=1S/C9H11ClO3S/c1-2-6-13-14(11,12)9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3

InChI Key

UYECITKZKCWICZ-UHFFFAOYSA-N

Canonical SMILES

CCCOS(=O)(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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